molecular formula C9H15NO4 B1443737 tert-butyl N-(4-oxooxolan-3-yl)carbamate CAS No. 1414975-77-1

tert-butyl N-(4-oxooxolan-3-yl)carbamate

Cat. No. B1443737
M. Wt: 201.22 g/mol
InChI Key: YPCCJSNMIHLMOS-UHFFFAOYSA-N
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Patent
US08658693B2

Procedure details

A mixture of oxalyl chloride (3.20 mL, 36.9 mmol) in THF (137 mL) is cooled to −78° C. under nitrogen and treated dropwise with DMSO (5.24 mL, 73.8 mmol). The mixture is stirred for 20 min at −78° C., whereupon trans-tert-butyl N-[4-hydroxytetrahydrofuran-3-yl]carbamate (5.00 g, 24.6 mmol) is added. Stirring at −78° C. is continued for 1 h. Triethylamine (18.5 mL, 133 mmol) is added and the reaction is warmed to room temperature. The reaction is stirred for 16 h, then water (100 mL) is added and the reaction is concentrated in vacuo to remove THF. The mixture is extracted with EtOAc (3×70 mL), the combined organics dried over magnesium sulfate, filtered, and concentrated to give 6.4 g of crude product as an orange oil. The crude product is purified on silica gel (220 g, 15-30% EtOAc/hexanes) to give the title compound as a yellow oil (2.20 g, 44%). GC-MS m/z 201 (M)+, 143 (M-t-Bu)+.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
137 mL
Type
solvent
Reaction Step One
Name
Quantity
5.24 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
18.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
44%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][C@@H:12]1[CH2:16][O:15][CH2:14][C@H:13]1[NH:17][C:18](=[O:24])[O:19][C:20]([CH3:23])([CH3:22])[CH3:21].C(N(CC)CC)C>C1COCC1.O>[O:11]=[C:12]1[CH2:16][O:15][CH2:14][CH:13]1[NH:17][C:18](=[O:24])[O:19][C:20]([CH3:22])([CH3:21])[CH3:23]

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
137 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.24 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
O[C@H]1[C@@H](COC1)NC(OC(C)(C)C)=O
Step Four
Name
Quantity
18.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stirring at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is warmed to room temperature
STIRRING
Type
STIRRING
Details
The reaction is stirred for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove THF
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EtOAc (3×70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 6.4 g of crude product as an orange oil
CUSTOM
Type
CUSTOM
Details
The crude product is purified on silica gel (220 g, 15-30% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1C(COC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.